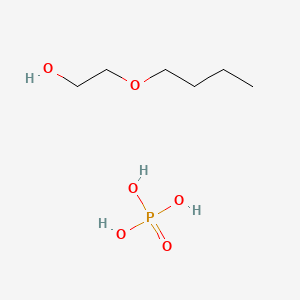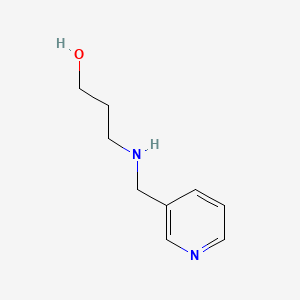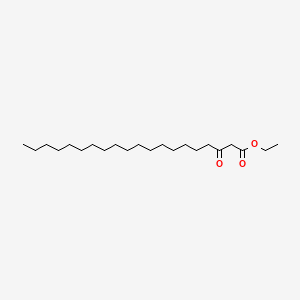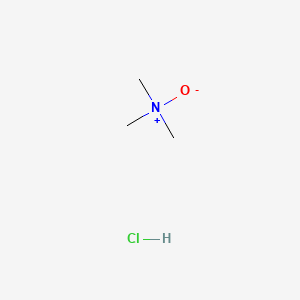
Polyphosphoric acids, 2-butoxyethyl esters
Overview
Description
Polyphosphoric acids, 2-butoxyethyl esters, also known as 2-Butoxyethyl polyphosphates, Butoxyethyl phosphate, and Butyl cellosolve, phosphated, are commonly used reagents in organic synthesis . They are part of a larger group of compounds known as phosphate esters and anhydrides, which are present in important biomolecules such as DNA, RNA, nucleotides, and various metabolites .
Synthesis Analysis
Historically, phosphate esters have been prepared by the reaction of alcohols with phosphoric anhydride or polyphosphoric acid . The classical method of synthesis, utilizing phosphoric anhydride, yields products containing large quantities of diester. Alternatively, use of polyphosphoric acid results in significant residual alcohol and high levels of phosphoric acid .Molecular Structure Analysis
The molecular formula of this compound is C6H13O5P . The molecular weight is 196.1393 . The structure of these compounds is very stable .Chemical Reactions Analysis
Polyphosphoric acid esters have been used in microwave-assisted cyclizations, a general method for 1-aryl-2-iminoazacycloalkanes . This cyclization reaction involves good to high yields and short reaction times, representing a novel application of PPA esters in heterocyclic synthesis .Physical and Chemical Properties Analysis
This compound are colorless to light yellow liquid . They have a boiling point of 303.8°C at 760 mmHg and a flash point of 137.5°C . The vapour pressure is 0.00021mmHg at 25°C .Scientific Research Applications
Polymer Science and Biomedical Applications
Polyphosphoesters (PPEs), which include derivatives like Polyphosphoric acids, 2-butoxyethyl esters, have been extensively studied for their applications beyond flame retardancy. These compounds are integral to biodegradable polymers, offering potential in biomedicine, such as drug carriers and tissue engineering, due to their biocompatibility and degradability. The versatility of PPEs allows for property adjustments to meet specific needs, highlighting their significance in developing sustainable materials (Bauer et al., 2017).
Conductivity and Electronics
Esters of polyphosphoric acids have been explored for improving the solution processibility of conducting polymers, demonstrating their utility in enhancing electrical conductivity and facilitating the production of conductive materials. This adaptability is particularly relevant for applications in electronics and sensor technologies, where solution processibility is crucial for device fabrication and performance (Kulszewicz-Bajer et al., 2000).
Surface Engineering and Coatings
In surface engineering, phosphoric acid esters play a critical role in modifying surface properties, such as enhancing adhesion, corrosion resistance, and biocompatibility. These compounds have been used to create self-assembled monolayers on metal oxides, demonstrating their ability to bond chemically to surfaces and provide a functional platform for further modifications. This capability is vital for developing advanced materials with tailored surface characteristics for various industrial and biomedical applications (Gnauck et al., 2007).
Environmental and Safety Applications
Phosphoric acid esters are also notable for their flame-retardant properties, contributing to safer and more sustainable materials. Their application in polymers enhances fire resistance, addressing safety concerns in materials used in construction, textiles, and electronics. The development of biodegradable polymers with inherent flame retardancy further underscores the dual benefits of safety and environmental sustainability (Steinbach & Wurm, 2015).
Mechanism of Action
Target of Action
Phosphated butyl cellosolve, also known as Polyphosphoric acids, 2-butoxyethyl esters, is primarily used as a solvent in various industrial applications . Its primary targets are the substances it is intended to dissolve or interact with, such as resins, dyes, and other compounds in coatings, cleaners, and agricultural pesticides .
Mode of Action
Phosphated butyl cellosolve exhibits excellent active solvency and coupling properties . It interacts with its targets by breaking down their structures and facilitating their dissolution or dispersion in the medium they are used in . This interaction results in the formation of a homogeneous mixture or solution, enhancing the performance of the product it is used in .
Biochemical Pathways
They can act as chain-breaking primary antioxidants by reducing peroxyl radicals to alkoxyl radicals . The alkoxyl radicals then react further with the phosphites by substitution, releasing aroxyl radicals which terminate the radical chain oxidation .
Pharmacokinetics
It is known to be a fast-evaporating glycol ether , suggesting that it could be rapidly absorbed and distributed in an organism’s body if exposure occurs. Its solubility in water could also impact its bioavailability and excretion.
Result of Action
The primary result of phosphated butyl cellosolve’s action is the formation of a homogeneous mixture or solution when used as a solvent . In the context of its antioxidant action, it helps prevent oxidative degradation, thereby preserving the integrity and functionality of the substances it is used with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of phosphated butyl cellosolve. Its volatility and evaporation rate can be affected by temperature and pressure . Its solvency and coupling properties can be influenced by the chemical nature of the substances it interacts with . Furthermore, its antioxidant action can be influenced by the presence of oxidizing agents and the nature of the substrate to be stabilized .
Safety and Hazards
Polyphosphoric acids, 2-butoxyethyl esters may cause severe irritation of the respiratory tract with sore throat, coughing, shortness of breath, and delayed lung edema . They cause chemical burns to the respiratory tract . They may cause severe and permanent damage to the digestive tract if ingested .
Future Directions
The synthesis of new nitrogen heterocycles, which are part of many drugs and represent structures with a wide therapeutic potential, has a great interest in medicinal chemistry . The availability of phosphorylated compounds is an important aspect of their study . Therefore, future research may focus on developing methods for preparing highly pure monoalkyl phosphates and their analogues .
Biochemical Analysis
Cellular Effects
Phosphated butyl cellosolve can have various effects on cells and cellular processes. It is known to cause skin irritation, blood disorders, and liver and kidney damage . It is also a neurotoxin that can lead to central nervous system depression
Molecular Mechanism
It is known to be a solvent with excellent active solvency and coupling properties
Dosage Effects in Animal Models
The effects of Phosphated butyl cellosolve vary with different dosages in animal models. It is known to cause damage to the reproductive system in animals, leading to problems such as testicular damage, reduced fertility, death of embryos, and birth defects
Properties
IUPAC Name |
2-butoxyethanol;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2.H3O4P/c1-2-3-5-8-6-4-7;1-5(2,3)4/h7H,2-6H2,1H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVVUSWLMILHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCO.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68610-21-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-butyl-ω-hydroxy-, phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68610-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
216.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39454-62-1, 68514-82-9 | |
| Record name | Butoxyethanol phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39454-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-butoxy-, phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039454621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-butoxy-, phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polyphosphoric acids, 2-butoxyethyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polyphosphoric acids, 2-butoxyethyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanol, 2-butoxy-, phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















